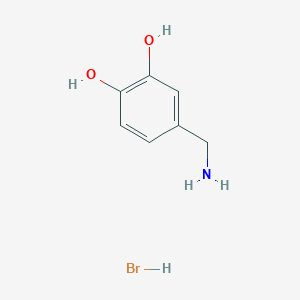

3,4-Dihydroxybenzylamine hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(aminomethyl)benzene-1,2-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.BrH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,9-10H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFZTXFCZAXSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936760 | |

| Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16290-26-9 | |

| Record name | 1,2-Benzenediol, 4-(aminomethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16290-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16290-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)pyrocatechol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of 3,4-Dihydroxybenzylamine Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxybenzylamine (B7771078) (DHBA), a structural analog of the neurotransmitter dopamine (B1211576), has demonstrated significant potential as a cytotoxic agent, particularly against melanoma cell lines. Its mechanism of action is multifaceted, originating from its bioactivation into reactive intermediates that disrupt fundamental cellular processes. This technical guide provides a detailed examination of the core mechanism of action of DHBA hydrobromide (DHBA-HBr), summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the intricate signaling pathways involved. The central mechanism hinges on the enzymatic oxidation of DHBA by tyrosinase into reactive quinone species, which subsequently act as potent, irreversible inhibitors of DNA polymerase. This targeted disruption of DNA replication is a cornerstone of its antitumor activity. This document synthesizes the current understanding of DHBA's molecular interactions to serve as a comprehensive resource for ongoing research and development.

Introduction

3,4-Dihydroxybenzylamine (DHBA), also known as 4-(aminomethyl)catechol, is a dopamine analog that has been investigated for its therapeutic properties.[1][2] Unlike dopamine, DHBA exhibits a more favorable toxicity profile while retaining potent cytotoxic effects against cancer cells, especially melanoma.[3] This enhanced therapeutic window has made DHBA a subject of interest in oncology research. The efficacy of DHBA is intrinsically linked to the enzymatic machinery present within target cells, particularly the activity of tyrosinase, an enzyme highly expressed in melanocytes and melanoma cells. This guide delves into the molecular cascade initiated by DHBA, from its enzymatic activation to the downstream consequences for cellular integrity and survival.

Core Mechanism of Action: Enzymatic Activation and Target Inhibition

The primary mechanism of action of DHBA is a targeted, multi-step process that converts the relatively stable parent compound into a highly reactive cytotoxic agent within the target cell.

Tyrosinase-Mediated Oxidation

The initial and rate-limiting step in the activation of DHBA is its oxidation by tyrosinase.[4] This enzyme catalyzes the conversion of the catechol moiety of DHBA into highly reactive ortho-quinone intermediates. The process is believed to proceed through a semiquinone radical to a more stable, yet highly electrophilic, quinone.[4] This enzymatic activation is crucial; in the absence of tyrosinase, DHBA shows significantly reduced cytotoxicity.[4] The resulting aminomethyl-o-benzoquinone is unstable and readily transforms into other reactive species, including a proposed quinone methide intermediate, which can then be converted to 3,4-dihydroxybenzaldehyde (B13553).[1]

Irreversible Inhibition of DNA Polymerase

The primary intracellular target of the DHBA-derived quinones is DNA polymerase.[4][5] These reactive intermediates act as irreversible inhibitors of this essential enzyme.[4] Kinetic studies have indicated that the inhibition occurs at two distinct sites on the enzyme. The protective effect observed when the enzyme is pre-incubated with double-stranded DNA suggests that the inhibitory sites are located at or near the template-initiator binding site.[4] By covalently modifying the enzyme at this critical location, the DHBA-quinone effectively prevents the binding of the DNA template and subsequent nucleotide incorporation, leading to a complete halt of DNA replication. This selective inhibition of thymidine (B127349) incorporation over that of leucine (B10760876) or uridine (B1682114) further corroborates that DNA synthesis is the primary process disrupted by DHBA.[3]

Downstream Cellular Effects

The inhibition of DNA polymerase initiates a cascade of downstream events that ultimately lead to cell death. While direct experimental evidence for the specific pathways activated by DHBA is limited, the known consequences of quinone-induced cytotoxicity and DNA replication stress allow for the formulation of a probable mechanistic model.

Induction of Oxidative Stress

Quinones are well-known redox cycling agents. The DHBA-quinone and its semiquinone radical intermediate can react with molecular oxygen to generate superoxide (B77818) radicals. This process regenerates the parent quinone, allowing it to participate in further redox cycles. This futile cycling leads to the accumulation of reactive oxygen species (ROS), inducing a state of severe oxidative stress.[2] This oxidative stress can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA, further contributing to cytotoxicity.[6]

Cell Cycle Arrest and Apoptosis

The stalling of replication forks due to DNA polymerase inhibition is a potent signal for the activation of the DNA Damage Response (DDR). This would likely lead to cell cycle arrest, primarily in the S-phase, to prevent the propagation of damaged DNA. If the damage is irreparable, the DDR can trigger programmed cell death (apoptosis). The accumulation of ROS can also independently initiate apoptosis through mitochondria-mediated pathways. The combination of replication cessation and overwhelming oxidative stress creates a cellular environment highly conducive to the induction of apoptosis.

Quantitative Data Summary

The cytotoxic efficacy of DHBA-HBr has been quantified in several melanoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent growth-inhibitory activity.

| Cell Line | Type | IC50 (µM) | Reference(s) |

| S91A | Murine Melanoma | 10 | [4] |

| S91B | Murine Melanoma | 25 | [4] |

| SK-MEL-30 | Human Melanoma | 30 | [4] |

| RPMI-7951 | Human Melanoma | 68 | [4] |

| SK-MEL-2 | Human Melanoma | 84 | [4] |

| SK-MEL-3 | Human Melanoma | 90 | [4] |

| Generic Melanoma Lines | - | 100 | [4] |

| SK-MELB | Human Melanoma | 122 | [4] |

| L1210 | Murine Leukemia | 67 | [4] |

| SCC-25 | Human Squamous Cell Carcinoma | 184 | [4] |

Key Experimental Protocols (Generalized)

Tyrosinase-Mediated Oxidation of DHBA

This assay spectrophotometrically measures the formation of the DHBA-quinone.

-

Reagents: 0.1 M Phosphate (B84403) buffer (pH 6.8), DHBA stock solution, Mushroom Tyrosinase solution.

-

Procedure:

-

In a quartz cuvette, combine the phosphate buffer and DHBA solution to a final concentration of ~0.5-1.0 mM.

-

Initiate the reaction by adding a small volume of tyrosinase solution.

-

Immediately monitor the change in absorbance at a wavelength corresponding to the quinone product (typically in the 380-420 nm range) over time using a spectrophotometer.

-

The initial rate of reaction can be calculated from the linear portion of the absorbance vs. time plot.

-

Cell-Free DNA Polymerase Inhibition Assay

This assay assesses the direct inhibitory effect of activated DHBA on DNA polymerase activity.

-

Activation of DHBA: Pre-incubate DHBA with tyrosinase in a suitable buffer to generate the quinone products. Terminate the enzymatic reaction (e.g., by heat inactivation or a specific inhibitor) before proceeding.

-

Reagents: Activated DHBA solution, purified DNA polymerase, activated DNA template (e.g., calf thymus DNA), a mix of dNTPs with one radiolabeled dNTP (e.g., [³H]dTTP), reaction buffer.

-

Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, activated DNA template, and varying concentrations of activated DHBA.

-

Add the DNA polymerase and incubate for a short period.

-

Initiate the polymerization reaction by adding the dNTP mix.

-

Allow the reaction to proceed for a set time at the optimal temperature for the polymerase.

-

Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the DNA.

-

Collect the precipitated DNA on a filter and wash with TCA and ethanol.

-

Quantify the incorporated radioactivity using a scintillation counter. The level of radioactivity is inversely proportional to the inhibitory activity of DHBA.

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of DHBA on cultured cells.

-

Cell Culture: Plate melanoma cells (e.g., SK-MEL-28) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of DHBA-HBr for a specified period (e.g., 48 hours). Include untreated control wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Conclusion

The mechanism of action of 3,4-Dihydroxybenzylamine hydrobromide is a compelling example of targeted bioactivation. Its cytotoxicity is primarily driven by the tyrosinase-dependent conversion to reactive quinone species, which subsequently inhibit DNA polymerase, leading to the cessation of DNA synthesis, induction of oxidative stress, and ultimately, cell death. The dependence on tyrosinase provides a degree of selectivity for cells with high expression of this enzyme, such as melanoma cells. Further research into the specific downstream signaling pathways, particularly those governing cell cycle arrest and apoptosis, will provide a more complete picture of DHBA's cellular impact and may uncover opportunities for combination therapies and broader applications.

References

- 1. Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of quinone cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydroxybenzylamine: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dihydroxybenzylamine Hydrobromide: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxybenzylamine (B7771078) (DHBA) hydrobromide, a dopamine (B1211576) analog, has demonstrated notable biological activity, particularly as a cytotoxic agent against melanoma cells. Its mechanism of action is primarily attributed to the inhibition of DNA polymerase, an activity that is significantly enhanced in the presence of tyrosinase, an enzyme abundant in melanoma cells. This selective activation presents a promising avenue for targeted cancer therapy. This technical guide provides a comprehensive overview of the biological activities of DHBA hydrobromide, including quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathways and experimental workflows.

Core Biological Activity: Cytotoxicity against Melanoma Cells

3,4-Dihydroxybenzylamine hydrobromide exhibits significant growth inhibitory activity against a range of human and murine melanoma cell lines. This cytotoxicity is understood to be, in part, a consequence of its oxidation by tyrosinase within the melanoma cells to reactive intermediates that subsequently inhibit DNA polymerase.[1][2][3]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the reported 50% inhibitory concentration (IC50) values of this compound against various cell lines.

Table 1: IC50 Values of this compound in Melanoma Cell Lines

| Cell Line | Description | IC50 (µM) | Reference |

| SK-MEL-30 | Human Melanoma | 30 | [2] |

| RPMI-7951 | Human Melanoma | 68 | [2] |

| SK-MEL-2 | Human Melanoma | 84 | [2] |

| SK-MEL-3 | Human Melanoma | 90 | [2] |

| S91A | Murine Melanoma | 10 | [2] |

| S91B | Murine Melanoma | 25 | [2] |

Table 2: IC50 Values of this compound in Non-Melanoma Cell Lines

| Cell Line | Description | IC50 (µM) | Reference |

| L1210 | Murine Leukemia | 67 | [2] |

| SCC-25 | Human Squamous Cell Carcinoma | 184 | [2] |

Mechanism of Action: Inhibition of DNA Polymerase

The primary mechanism underlying the cytotoxic effects of this compound in melanoma cells is the inhibition of DNA polymerase.[2][3] This process is critically dependent on the enzymatic activity of tyrosinase, which is highly expressed in melanocytes and melanoma cells.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of DHBA in melanoma cells.

References

3,4-Dihydroxybenzylamine Hydrobromide: A Technical Guide to a Dopamine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxybenzylamine (B7771078) (DHBA), also known by its hydrobromide salt form, is a structural analog of the neurotransmitter dopamine (B1211576). Possessing the characteristic catechol moiety and a primary amine, DHBA presents a molecule of interest for researchers in neuropharmacology and oncology. While its structural similarity to dopamine suggests potential interactions with dopaminergic pathways, the bulk of available scientific literature has focused on its cytotoxic properties, particularly against melanoma cell lines. This technical guide provides a comprehensive overview of DHBA, detailing its chemical properties, plausible synthetic routes, and its established biological activities. Crucially, this document also outlines detailed, hypothetical experimental protocols for the thorough characterization of its affinity and functional activity at dopamine receptor subtypes, addressing a notable gap in the current public-domain research. This guide is intended to serve as a foundational resource for scientists seeking to explore the full pharmacological potential of this intriguing dopamine analog.

Introduction

Dopamine is a critical catecholamine neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognitive function.[1] Analogs of dopamine are invaluable tools for dissecting the complex dopaminergic signaling pathways and for the development of novel therapeutics for a range of neurological and psychiatric disorders. 3,4-Dihydroxybenzylamine (DHBA) is a simple analog of dopamine, differing by the absence of an ethyl group in its side chain.[2][3][4] This structural modification, while seemingly minor, can have significant impacts on pharmacological activity.

Despite its classification as a dopamine analog, the primary research focus for DHBA has been its potent cytotoxic effects against melanoma cells, an activity attributed to its ability to inhibit DNA polymerase.[4] There is a conspicuous absence of publicly available data quantifying its binding affinity and functional efficacy at the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). This guide aims to consolidate the known information on DHBA and to provide a clear roadmap for its comprehensive pharmacological evaluation as a dopamine analog.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3,4-Dihydroxybenzylamine Hydrobromide is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(aminomethyl)benzene-1,2-diol;hydrobromide | |

| Synonyms | DHBA, 4-(Aminomethyl)catechol hydrobromide | [5] |

| Molecular Formula | C₇H₁₀BrNO₂ | [5] |

| Molecular Weight | 220.06 g/mol | [5] |

| Melting Point | 184-186 °C | [5] |

| Appearance | Crystals | [5] |

| CAS Number | 16290-26-9 | [5] |

Synthesis of this compound

A plausible and commonly employed method for the synthesis of DHBA is the reductive amination of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). This method is advantageous due to the commercial availability of the starting material and the generally high yields of the reaction.

Proposed Synthetic Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of DHBA hydrobromide from 3,4-dihydroxybenzaldehyde.

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Ammonium (B1175870) acetate (B1210297) or ammonia (B1221849) in methanol (B129727)

-

Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a suitable catalyst (e.g., Palladium on carbon)

-

Methanol

-

Diethyl ether

-

Hydrobromic acid (HBr)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Imine Formation: Dissolve 3,4-dihydroxybenzaldehyde in methanol. Add a molar excess of ammonium acetate or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium cyanoborohydride, in portions. Alternatively, the reduction can be carried out using catalytic hydrogenation. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any remaining reducing agent by the careful addition of dilute hydrochloric acid. Remove the methanol under reduced pressure. The resulting aqueous layer is then washed with diethyl ether to remove any unreacted aldehyde.

-

Extraction: Basify the aqueous layer with a suitable base (e.g., sodium hydroxide) to a pH of approximately 8-9. Extract the product, 3,4-dihydroxybenzylamine, into an organic solvent such as ethyl acetate.

-

Salt Formation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and bubble hydrogen bromide gas through it, or add a solution of HBr in a suitable solvent (e.g., ethanol).

-

Isolation and Purification: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization.

Known Biological Activity

The predominant biological activity of DHBA reported in the scientific literature is its cytotoxicity, particularly against melanoma cells.[2][4] This effect is thought to be mediated by the inhibition of DNA polymerase.[4] It has been noted that DHBA is an improved dopamine analog for this purpose, exhibiting enhanced antitumor activity and lower toxicity compared to dopamine in preclinical models.[2][3]

Proposed Experimental Protocols for Dopaminergic Characterization

To elucidate the role of DHBA as a dopamine analog, a series of in vitro pharmacological assays are necessary. The following are detailed protocols for determining the binding affinity and functional activity of DHBA at dopamine D1 and D2 receptor subtypes, which can be adapted for all five dopamine receptors.

Radioligand Binding Assays for Dopamine Receptor Affinity

Competitive radioligand binding assays are the gold standard for determining the affinity of an unlabeled compound for a receptor.

Objective: To determine the inhibitory constant (Ki) of DHBA at human D1 and D2 dopamine receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human D1 or D2 dopamine receptors (e.g., HEK293 or CHO cells).

-

[³H]-SCH23390 (for D1 receptors)

-

[³H]-Spiperone (for D2 receptors)

-

Unlabeled DHBA hydrobromide

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Non-specific binding inhibitor (e.g., (+)-Butaclamol or unlabeled dopamine at a high concentration)

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation fluid and a liquid scintillation counter

Protocol:

-

Membrane Preparation: Prepare cell membranes from receptor-expressing cell lines using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand, assay buffer, and a high concentration of a non-specific inhibitor.

-

Competitive Binding: Radioligand, assay buffer, and varying concentrations of DHBA.

-

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the DHBA concentration. Determine the IC50 value (the concentration of DHBA that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Dopamine D1 Receptor Activity (cAMP Accumulation)

D1-like dopamine receptors (D1 and D5) are Gs-coupled and their activation leads to an increase in intracellular cyclic AMP (cAMP).

Objective: To determine the efficacy (Emax) and potency (EC50) of DHBA at the human D1 dopamine receptor.

Materials:

-

Whole cells stably expressing the human D1 dopamine receptor.

-

Assay medium (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).

-

Dopamine (as a reference agonist).

-

DHBA hydrobromide.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase, if needed for antagonist mode).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

-

Cell Plating: Seed the D1 receptor-expressing cells into 96-well plates and grow to confluency.

-

Agonist Stimulation: Replace the culture medium with assay medium containing a phosphodiesterase inhibitor and incubate. Add varying concentrations of DHBA or dopamine to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) for DHBA. Compare the Emax of DHBA to that of a full agonist like dopamine to classify it as a full or partial agonist.

Functional Assay for Dopamine D2 Receptor Activity (cAMP Inhibition)

D2-like dopamine receptors (D2, D3, and D4) are Gi-coupled, and their activation inhibits the production of cAMP.

Objective: To determine the efficacy (Emax) and potency (EC50) of DHBA at the human D2 dopamine receptor.

Materials:

-

Whole cells stably expressing the human D2 dopamine receptor.

-

Assay medium with a phosphodiesterase inhibitor.

-

Forskolin.

-

Dopamine (as a reference agonist).

-

DHBA hydrobromide.

-

cAMP assay kit.

Protocol:

-

Cell Plating: Seed the D2 receptor-expressing cells into 96-well plates and grow to confluency.

-

Agonist Stimulation: Replace the culture medium with assay medium containing a phosphodiesterase inhibitor. Add varying concentrations of DHBA or dopamine. Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for a specified time at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 and Emax for DHBA's inhibitory effect.

Visualizing Dopaminergic Pathways and Experimental Workflows

To aid in the understanding of the context of DHBA's potential actions and the experimental procedures to elucidate them, the following diagrams are provided.

Caption: D1-like dopamine receptor signaling cascade.

Caption: D2-like dopamine receptor signaling cascade.

Caption: Experimental workflow for radioligand binding assay.

Conclusion and Future Directions

This compound is a structurally simple analog of dopamine with established and potent anti-melanoma activity. However, its characterization as a modulator of dopamine receptors is notably absent from the current scientific literature. This technical guide has provided an overview of the known properties of DHBA and, more importantly, has outlined a clear and detailed experimental path for its comprehensive pharmacological profiling at dopamine receptors. The execution of these proposed binding and functional assays will be crucial in determining the affinity, potency, and efficacy of DHBA, thereby clarifying its role as a true dopamine analog. Such data will not only fill a significant knowledge gap but could also pave the way for the development of novel research tools or therapeutic agents targeting the dopaminergic system. The scientific community is encouraged to undertake these investigations to fully unlock the potential of this intriguing molecule.

References

- 1. Dopamine Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 3,4-Dihydroxybenzylamine: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydroxybenzylamine 98 16290-26-9 [sigmaaldrich.com]

3,4-Dihydroxybenzylamine Hydrobromide in Melanoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxybenzylamine (B7771078) (3,4-DHBA), a dopamine (B1211576) analog, has demonstrated significant cytotoxic effects against melanoma cells. Its mechanism of action is primarily centered on its selective activation by the enzyme tyrosinase, which is abundant in melanocytes and melanoma cells, into a toxic species. This technical guide provides a comprehensive overview of the existing research on 3,4-DHBA hydrobromide in the context of melanoma, consolidating key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows. While current research highlights its potential as a targeted chemotherapeutic agent, further investigation into its effects on specific signaling pathways and in the context of BRAF-mutant melanoma is warranted.

Introduction

Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and resistance to conventional therapies. A key enzyme in melanin (B1238610) synthesis, tyrosinase, is highly expressed in melanoma cells and represents a potential target for selective therapeutic strategies. 3,4-Dihydroxybenzylamine (3,4-DHBA), as a substrate for tyrosinase, is bioactivated to a cytotoxic agent within the tumor microenvironment, offering a targeted approach to melanoma treatment. This guide synthesizes the available preclinical data on 3,4-DHBA hydrobromide, providing a resource for researchers and drug development professionals in oncology.

Mechanism of Action

The primary mechanism of action of 3,4-DHBA is its enzymatic oxidation by tyrosinase. This process converts the relatively non-toxic pro-drug into highly reactive ortho-quinones and semiquinone intermediates[1]. These reactive species are potent inhibitors of DNA polymerase, leading to the suppression of DNA synthesis and subsequent cell death[1][2]. This targeted activation within tyrosinase-expressing melanoma cells is believed to be responsible for its selective cytotoxicity[2].

Caption: Tyrosinase-mediated activation of 3,4-DHBA in melanoma cells.

In Vitro Efficacy

Multiple studies have demonstrated the cytotoxic effects of 3,4-DHBA hydrobromide across a range of human and murine melanoma cell lines. The half-maximal inhibitory concentration (IC50) values vary, likely reflecting differences in tyrosinase activity among the cell lines.

Table 1: In Vitro Cytotoxicity of 3,4-Dihydroxybenzylamine Hydrobromide in Melanoma Cell Lines

| Cell Line | Species | IC50 (µM) | Exposure Time (hours) | Reference |

| SK-MEL-30 | Human | 30 | 48 | [3][4][5] |

| SK-MEL-2 | Human | 84 | 48 | [3][4][5] |

| SK-MEL-3 | Human | 90 | 48 | [3][4][5] |

| RPMI-7951 | Human | 68 | 48 | [3][4][5] |

| SK-MELB | Human | 122 | 48 | [3] |

| S91A | Murine | 10 | 48 | [3] |

| S91B | Murine | 25 | 48 | [3] |

Note: The original research articles should be consulted for specific experimental conditions.

In Vivo Efficacy

Preclinical in vivo studies using murine melanoma models have shown that 3,4-DHBA can significantly increase the lifespan of tumor-bearing mice. These studies highlight the potential therapeutic efficacy of 3,4-DHBA in a whole-organism context.

Table 2: In Vivo Efficacy of 3,4-Dihydroxybenzylamine in B16 Melanoma Mouse Model

| Treatment Group | Dose (mg/kg) | Administration Route | Treatment Duration | Median Lifespan (days) | Increase in Lifespan (%) | Reference |

| Control | 0 | Intraperitoneal | 21 days | 17 | - | [3][5] |

| 3,4-DHBA | 200 | Intraperitoneal | 21 days | 24.5 | 44 | [3][5] |

| 3,4-DHBA | 400 | Intraperitoneal | 21 days | 26 | 53 | [3][5] |

| 3,4-DHBA | 600 | Intraperitoneal | 21 days | 29 | 71 | [3][5] |

| 3,4-DHBA | 800 | Intraperitoneal | 21 days | 25 | 47 | [3][5] |

| 3,4-DHBA | 300 | Intraperitoneal | 14 days | - | 4.5 days increase | [6] |

| Dopamine | 400 | - | - | - | 48 | [7] |

| 3,4-DHBA | 1000 | - | - | - | 70 | [7] |

Note: The specific mouse strains and experimental setups can be found in the cited references.

Combination Therapies

The anti-melanoma activity of 3,4-DHBA can be potentiated by co-administration with other agents.

-

Buthionine Sulfoximine (BSO): BSO, an inhibitor of glutathione (B108866) synthesis, enhances the cytotoxicity of 3,4-DHBA, particularly in melanoma cells with marginal pigmentation. BSO treatment has been shown to decrease the IC50 values of 3,4-DHBA by 127% in the SK-MEL-28 cell line and by 148% in the SK-MEL-2 cell line[3].

-

α-Difluoromethylornithine (DFMO): DFMO, an inhibitor of ornithine decarboxylase, increases tyrosinase activity in melanoma cells. This induction of tyrosinase sensitizes the cells to the cytotoxic effects of 3,4-DHBA. A combination of 2.5 mM DFMO and 0.4 mM 3,4-DHBA resulted in greater than 95% cell kill in B16 melanoma cells in culture[6]. In vivo, the combination of DFMO and 3,4-DHBA prolonged the survival time of mice with B16 melanoma by 14.6 days, compared to 4.5 days with 3,4-DHBA alone[6].

Caption: Potentiation of 3,4-DHBA's effect by combination therapies.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections provide generalized protocols for key assays used in the evaluation of 3,4-DHBA.

Cell Viability Assay (MTT Assay)

This protocol outlines the general steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding:

-

Culture melanoma cells (e.g., SK-MEL series) in appropriate media and conditions.

-

Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

In Vivo Subcutaneous Melanoma Model

This protocol describes the establishment of a subcutaneous B16 melanoma model in mice.

-

Cell Preparation:

-

Culture B16 melanoma cells to 70-80% confluency.

-

Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^6 cells/mL.

-

-

Tumor Implantation:

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the flank of C57BL/6 mice.

-

-

Treatment:

-

Monitoring and Endpoint:

-

Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Record animal weight and overall health.

-

The primary endpoint is typically an increase in median lifespan or a reduction in tumor growth.

-

Caption: Workflow for the in vivo subcutaneous B16 melanoma model.

Future Directions and Unexplored Areas

While the foundational research on 3,4-DHBA is promising, several critical areas remain to be investigated to fully understand its therapeutic potential in the modern landscape of melanoma treatment.

-

Signaling Pathway Modulation: The effect of 3,4-DHBA on key signaling pathways in melanoma, such as the MAPK (BRAF/MEK/ERK) and PI3K/AKT pathways, is currently unknown. Research in this area would provide a more comprehensive understanding of its mechanism of action beyond direct DNA polymerase inhibition.

-

BRAF-Mutant Melanoma: A significant portion of melanomas harbor BRAF mutations, most commonly V600E. There is a critical need to evaluate the efficacy of 3,4-DHBA in BRAF-mutant melanoma cell lines and in models of resistance to BRAF inhibitors. Combination studies with BRAF and MEK inhibitors could also be a promising avenue of investigation.

-

Apoptosis Induction: The precise apoptotic pathways triggered by 3,4-DHBA in melanoma cells have not been fully elucidated. Studies investigating the activation of specific caspases (e.g., caspase-3, -9) and the modulation of Bcl-2 family proteins (e.g., Bax, Bcl-2) would provide valuable insights into the molecular mechanisms of cell death.

Conclusion

This compound is a tyrosinase-activated pro-drug with demonstrated preclinical efficacy against melanoma. Its selective cytotoxicity in melanoma cells and its ability to be potentiated by other agents make it an intriguing candidate for further development. Future research focusing on its role in the context of specific genetic drivers of melanoma, such as BRAF mutations, and a deeper investigation into its effects on cellular signaling and apoptosis are essential next steps to translate these promising preclinical findings into potential clinical applications.

References

- 1. 4.17. Caspase 3 and Caspase 9 Activity Assay [bio-protocol.org]

- 2. 3,4-Dihydroxybenzylamine: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 5. This compound | 16290-26-9 | MOLNOVA [molnova.com]

- 6. A Phase I New Approaches to Neuroblastoma Therapy Study of Buthionine Sulfoximine and Melphalan With Autologous Stem Cells for Recurrent/Refractory High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Mechanism: 3,4-Dihydroxybenzylamine Hydrobromide as a DNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

A Technical Deep Dive into the Inhibition of DNA Polymerase by 3,4-Dihydroxybenzylamine Hydrobromide

Introduction: this compound (DHBA), a dopamine (B1211576) analog, has demonstrated significant cytotoxic effects against melanoma cells. This activity is primarily attributed to its ability to inhibit DNA polymerase, a critical enzyme for DNA replication and repair. The mechanism of inhibition is unique, requiring enzymatic activation within the target cells, making it a compound of interest for targeted cancer therapy. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and the underlying mechanism of DHBA-mediated DNA polymerase inhibition.

Quantitative Data: Inhibition of Melanoma Cell Growth

The inhibitory effects of DHBA have been quantified across a range of human and murine melanoma cell lines. The half-maximal inhibitory concentration (IC50) values for cell growth after a 48-hour treatment period are summarized below. This cytotoxicity is directly linked to the inhibition of DNA polymerase activity within the cells.[1]

| Cell Line | Type | IC50 (µM) |

| Human Melanoma | ||

| SK-MEL-30 | Melanoma | 30 |

| RPMI-7951 | Melanoma | 68 |

| SK-MEL-2 | Melanoma | 84 |

| SK-MEL-3 | Melanoma | 90 |

| SK-MELB | Melanoma | 122 |

| Murine Melanoma | ||

| S91A | Melanoma | 10 |

| S91B | Melanoma | 25 |

| Other Cancer Lines | ||

| L1210 | Leukemia | 67 |

| SCC-25 | Squamous Cell Carcinoma | 184 |

Mechanism of Action: A Tyrosinase-Dependent Pathway

The inhibitory action of DHBA on DNA polymerase is not direct. Instead, it functions as a pro-drug that is activated by the enzyme tyrosinase, which is highly active in melanoma cells. This targeted activation is a key feature of its selective cytotoxicity.

The proposed mechanism involves the following steps:

-

Uptake: DHBA enters the melanoma cells.

-

Enzymatic Activation: Intracellular tyrosinase hydroxylates DHBA, leading to the formation of highly reactive intermediates: a semiquinone and a less reactive quinone.

-

Irreversible Inhibition: These reactive species then interact with DNA polymerase. Kinetic studies and dialysis experiments have shown that this interaction is irreversible.

-

Target Site: The inhibition likely occurs at or near the template-initiator binding site of the DNA polymerase. Evidence for this includes the protective effect observed when the enzyme is pre-incubated with double-stranded DNA. Hill plot analysis suggests the presence of two inhibitor interaction sites on the enzyme.

References

In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dihydroxybenzylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dihydroxybenzylamine (B7771078) hydrobromide (DHBA HBr). The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes the compound's known mechanism of action.

Chemical Identity and Structure

3,4-Dihydroxybenzylamine hydrobromide is the hydrobromide salt of 3,4-dihydroxybenzylamine, a catecholamine analog of dopamine (B1211576).

-

IUPAC Name: 4-(aminomethyl)benzene-1,2-diol;hydrobromide

-

Synonyms: DHBA hydrobromide, 4-(Aminomethyl)catechol hydrobromide

-

CAS Number: 16290-26-9[1]

-

Molecular Formula: C₇H₁₀BrNO₂

-

Molecular Weight: 220.06 g/mol [1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for this compound and its free base form.

| Property | Value | Compound Form | Data Type | Source(s) |

| Melting Point | 184-186 °C | Hydrobromide | Experimental | |

| Solubility | Soluble in DMSO | Hydrobromide | Experimental | --- |

| Water Solubility | 38.4 g/L | Free Base | Predicted | [2] |

| pKa (Strongest Acidic) | 9.61 | Free Base | Predicted | [2] |

| pKa (Strongest Basic) | 8.78 | Free Base | Predicted | [2] |

| LogP | -0.94 | Free Base | Predicted | [2] |

Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of a related compound, 2,3-dihydroxybenzaldehyde, shows aromatic protons in the range of δ 6.8-7.2 ppm, an aldehyde proton around δ 10.2 ppm, and hydroxyl protons around δ 9.9 ppm. For 3,4-Dihydroxybenzylamine, one would expect to see signals for the three aromatic protons, the two benzylic protons adjacent to the nitrogen, and the amine and hydroxyl protons. The exact chemical shifts would depend on the solvent and the protonation state.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, with those bearing hydroxyl groups shifted downfield, and a signal for the benzylic carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic broad peaks for the O-H and N-H stretches, typically in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

MS (Mass Spectrometry): The mass spectrum of the free base (3,4-dihydroxybenzylamine) would show a molecular ion peak corresponding to its molecular weight (139.15 g/mol ).[2] Fragmentation patterns would likely involve cleavage of the benzylic C-C bond and loss of the amino group.

Experimental Protocols

While specific experimental protocols for determining the physicochemical properties of this compound are not detailed in the available literature, the following sections describe generalized standard methodologies.

Melting Point Determination

The melting point is a crucial indicator of purity. A common method is the capillary melting point technique.

Methodology:

-

A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus) along with a calibrated thermometer.

-

The sample is heated at a controlled rate.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Solubility Determination

Solubility is determined by preparing a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

Methodology (Equilibrium Solubility Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Methodology (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (usually water or a water-co-solvent mixture).

-

A standardized solution of a strong acid or base is added in small increments using a burette.

-

The pH of the solution is measured after each addition using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mechanism of Action and Signaling Pathway

This compound is recognized as a dopamine analog with cytotoxic activity against melanoma cells.[3] Its mechanism of action is primarily linked to its role as an inhibitor of DNA polymerase.[4]

Bioactivation and DNA Polymerase Inhibition

The cytotoxicity of 3,4-Dihydroxybenzylamine is dependent on its bioactivation by the enzyme tyrosinase, which is abundant in melanoma cells.

Workflow of Mechanism of Action:

-

Uptake: 3,4-Dihydroxybenzylamine enters the melanoma cell.

-

Enzymatic Oxidation: The intracellular enzyme tyrosinase oxidizes the catechol moiety of 3,4-dihydroxybenzylamine to a highly reactive ortho-quinone species.[5]

-

DNA Polymerase Inhibition: This reactive quinone intermediate acts as an inhibitor of DNA polymerase.

-

Inhibition of DNA Synthesis: The inhibition of DNA polymerase leads to the cessation of DNA replication.

-

Cell Cycle Arrest and Cytotoxicity: The inability to replicate DNA results in cell cycle arrest and ultimately leads to the death of the melanoma cell.

The following diagram illustrates the proposed workflow of the mechanism of action of 3,4-Dihydroxybenzylamine in melanoma cells.

Caption: Mechanism of action of 3,4-Dihydroxybenzylamine in melanoma cells.

Experimental Workflow for Assessing Cytotoxicity

A typical experimental workflow to evaluate the cytotoxic effects of this compound on melanoma cells is outlined below.

References

- 1. scbt.com [scbt.com]

- 2. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzylamine (HMDB0012153) [hmdb.ca]

- 3. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 3,4-Dihydroxybenzylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Dihydroxybenzylamine hydrobromide, a key intermediate in the synthesis of various pharmaceutical compounds and a valuable tool in neurochemical research. This document details the synthetic pathway via reductive amination, purification methods, and thorough characterization using modern analytical techniques.

Introduction

3,4-Dihydroxybenzylamine, also known as 4-(aminomethyl)catechol, is a dopamine (B1211576) analog that has garnered significant interest in medicinal chemistry and pharmacology.[1] Its hydrobromide salt is a stable, crystalline solid, making it a convenient form for handling and storage. This guide outlines a robust and reproducible method for its synthesis and provides a detailed analysis of its physicochemical properties.

Synthesis of this compound

The primary synthetic route to this compound is the reductive amination of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia (B1221849) source, followed by its reduction to the corresponding amine.

Experimental Protocol

Materials:

-

3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde)

-

Ammonium bromide (NH₄Br)

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) and ammonium bromide (1.2 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

-

Workup:

-

Quench the reaction by carefully adding dilute hydrochloric acid until the effervescence ceases and the pH is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Wash the resulting aqueous solution with diethyl ether or ethyl acetate to remove any unreacted aldehyde and other organic impurities.

-

Adjust the pH of the aqueous layer to approximately 5-6 with a suitable base if necessary.

-

-

Purification and Isolation:

-

The crude product can be purified by recrystallization. A common solvent system for crystallization is a mixture of methanol and diethyl ether or isopropanol (B130326) and diethyl ether.

-

Dissolve the crude product in a minimal amount of hot methanol or isopropanol.

-

Slowly add diethyl ether until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in a refrigerator or ice bath to promote crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Characterization

The synthesized this compound should be characterized to confirm its identity, purity, and structure.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | Light beige to off-white crystalline powder | |

| Molecular Formula | C₇H₁₀BrNO₂ | [2] |

| Molecular Weight | 220.06 g/mol | [2] |

| Melting Point | 184-186 °C | |

| Solubility | Soluble in water and methanol |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound. The expected chemical shifts for this compound in a suitable deuterated solvent like DMSO-d₆ or D₂O are summarized in Table 2.

| Proton (¹H) NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~6.7-7.0 | m | 3H | Ar-H |

| Methylene Protons | ~3.9-4.1 | s | 2H | -CH₂-NH₃⁺ |

| Amine Protons | ~8.2 (broad) | s | 3H | -CH₂-NH₃ ⁺ |

| Phenolic Protons | ~9.0 (broad) | s | 2H | Ar-OH |

| Carbon (¹³C) NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Methylene Carbon | ~42-45 | -CH₂ -NH₃⁺ | ||

| Aromatic Carbons | ~115-122 | Unsubstituted Ar-C | ||

| Aromatic Carbons | ~128-130 | Substituted Ar-C -CH₂ | ||

| Aromatic Carbons | ~144-146 | Substituted Ar-C -OH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are listed in Table 3.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3500 (broad) | O-H stretch | Phenolic -OH |

| 2800-3100 | N-H stretch (asymmetric and symmetric) | Ammonium (-NH₃⁺) |

| ~3030 | C-H stretch (aromatic) | Ar-H |

| ~2900 | C-H stretch (aliphatic) | -CH₂- |

| ~1600, ~1500, ~1450 | C=C stretch (in-ring) | Aromatic ring |

| ~1600-1500 | N-H bend | Ammonium (-NH₃⁺) |

| ~1280 | C-O stretch | Phenolic C-O |

| ~1100 | C-N stretch | Aliphatic C-N |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) in positive ion mode is typically used.

| m/z (amu) | Proposed Fragment | Loss |

| 140 | [M+H]⁺ (of the free base) | - |

| 123 | [M+H - NH₃]⁺ | Ammonia |

| 111 | [M+H - CH₂NH₂]⁺ | Aminomethyl |

Applications

This compound serves as a crucial building block in the synthesis of various biologically active molecules. It is a precursor for certain isoquinoline (B145761) alkaloids and other pharmaceutical agents.[3] Furthermore, due to its structural similarity to dopamine, it is utilized as an internal standard in the analysis of catecholamines in biological samples.

Safety and Handling

This compound is an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound via the reductive amination of 3,4-dihydroxybenzaldehyde. The provided experimental protocol and comprehensive characterization data, including physical properties and spectroscopic analyses, will be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The established workflow and analytical data will facilitate the consistent and high-purity production of this important chemical intermediate.

References

An In-Depth Technical Guide to 3,4-Dihydroxybenzylamine Hydrobromide (CAS: 16290-26-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxybenzylamine (B7771078) (DHBA) hydrobromide, a dopamine (B1211576) analog, has demonstrated notable cytotoxic activity against melanoma cells.[1][2] Its mechanism of action is intrinsically linked to the enzymatic activity of tyrosinase, an enzyme often overexpressed in melanoma cells, which oxidizes DHBA into highly reactive quinone and semiquinone species.[2] These intermediates subsequently inhibit DNA polymerase, leading to cell cycle arrest and apoptosis.[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to 3,4-Dihydroxybenzylamine hydrobromide, serving as a valuable resource for researchers in oncology and drug development.

Chemical and Physical Properties

This compound is a crystalline solid with the chemical formula C₇H₁₀BrNO₂.[4] It is also known by other names such as 4-(Aminomethyl)catechol hydrobromide and DHBA hydrobromide.[4]

| Property | Value | Reference(s) |

| CAS Number | 16290-26-9 | [4] |

| Molecular Formula | C₇H₁₀BrNO₂ | [4] |

| Molecular Weight | 220.06 g/mol | [4] |

| Appearance | Crystals | [4] |

| Melting Point | 184-186 °C | [4] |

| Solubility | Soluble in water | General chemical knowledge |

Synthesis

A plausible synthetic route to 3,4-Dihydroxybenzylamine is through the reductive amination of 3,4-dihydroxybenzaldehyde (B13553). This common organic reaction involves the formation of an imine from the aldehyde and an amine source (in this case, ammonia), followed by in-situ reduction to the corresponding amine.

Experimental Protocol: Reductive Amination of 3,4-Dihydroxybenzaldehyde

This protocol is a general procedure for reductive amination and may need to be optimized for the specific synthesis of 3,4-Dihydroxybenzylamine.

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Methanol (MeOH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrobromic acid (HBr)

Procedure:

-

In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-Dihydroxybenzylamine.

-

The crude amine can be purified by column chromatography.

-

To obtain the hydrobromide salt, dissolve the purified amine in a suitable solvent (e.g., ethanol) and treat with an equimolar amount of hydrobromic acid. The salt can then be precipitated, collected by filtration, and dried.

References

- 1. Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemiluminescence determination of dopamine using N, P-graphene quantum dots after preconcentration on magnetic oxidized nanocellulose modified with graphene quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dihydroxybenzylamine Hydrobromide: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxybenzylamine (B7771078) hydrobromide (DHBA), a catecholaminergic compound, has emerged as a significant molecule of interest in oncological research, particularly in the context of melanoma. This technical guide provides a comprehensive overview of the discovery, history, and biological activity of DHBA. It details the compound's mechanism of action, focusing on its role as a pro-drug activated by tyrosinase to induce cytotoxicity through the inhibition of DNA polymerase, leading to cell cycle arrest and apoptosis in melanoma cells. This document furnishes detailed experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of DHBA, alongside a thorough compilation of its physicochemical and biological properties in tabular format. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and experimental applications.

Introduction

3,4-Dihydroxybenzylamine (DHBA), also known by its synonym 4-(Aminomethyl)catechol, is a structural analog of the neurotransmitter dopamine (B1211576). Its hydrobromide salt form is the common subject of scientific investigation due to its stability. The core of DHBA's therapeutic interest lies in its selective cytotoxicity towards melanoma cells, a trait attributed to the high expression of the enzyme tyrosinase in this particular cancer type. This guide will delve into the scientific journey of DHBA, from its initial conception to its current standing as a potential anti-melanoma agent.

Discovery and History

The seminal work on 3,4-Dihydroxybenzylamine as a potential anti-cancer agent was published in 1979 by M. M. Wick.[1] The research identified DHBA as a dopamine analog with a significantly improved therapeutic index against B16 melanoma in murine models. Compared to dopamine, DHBA exhibited considerably lower toxicity while demonstrating enhanced antitumor activity.[1] This discovery was pivotal as it highlighted a novel strategy for targeting melanoma by exploiting the enzymatic machinery unique to melanocytes. The rationale was that tyrosinase, an enzyme abundant in melanoma cells and responsible for melanin (B1238610) synthesis, could metabolize DHBA into cytotoxic species, thereby achieving targeted cell killing.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-Dihydroxybenzylamine hydrobromide is presented in Table 1.

| Property | Value |

| CAS Number | 16290-26-9 |

| Molecular Formula | C₇H₉NO₂ · HBr |

| Molecular Weight | 220.06 g/mol |

| Appearance | Crystals |

| Melting Point | 184-186 °C |

| Solubility | Soluble in DMSO |

| SMILES | NCc1ccc(O)c(O)c1.Br |

Biological Activity and Mechanism of Action

DHBA's primary biological effect is its cytotoxic activity against melanoma cells. This activity is contingent on its bioactivation by tyrosinase.

Tyrosinase-Mediated Bioactivation

Tyrosinase catalyzes the oxidation of the catechol moiety of DHBA to form a highly reactive ortho-quinone intermediate.[1] This quinone is a potent electrophile that can react with cellular nucleophiles, leading to cytotoxicity. The dependence on tyrosinase for its activation confers a degree of selectivity for melanoma cells, which typically have high levels of this enzyme.

Inhibition of DNA Polymerase

The cytotoxic effects of DHBA are primarily attributed to the inhibition of DNA polymerase. The tyrosinase-generated quinone intermediate of DHBA has been shown to irreversibly inhibit DNA polymerase, thereby halting DNA replication.[2] This disruption of DNA synthesis is a critical event that triggers downstream cellular responses.

Cell Cycle Arrest and Apoptosis

The inhibition of DNA replication by activated DHBA leads to cell cycle arrest, predominantly in the G1 and S phases.[3] This arrest prevents the cells from progressing through the cell cycle and ultimately leads to the induction of apoptosis. While the precise molecular players in the DHBA-induced cell cycle arrest are not fully elucidated, it is hypothesized to involve the activation of cell cycle checkpoint proteins that sense DNA damage or replication stress.

The proposed signaling pathway for DHBA's mechanism of action is depicted in the following diagram:

References

Potential Therapeutic Targets of 3,4-Dihydroxybenzylamine Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybenzylamine (DHBA) hydrobromide, a dopamine (B1211576) analog, has emerged as a compound of interest in oncological research, particularly in the context of melanoma.[1][2] Its structural similarity to dopamine allows it to be a substrate for tyrosinase, an enzyme overexpressed in melanoma cells, leading to its selective activation into cytotoxic species. This guide provides a comprehensive overview of the known therapeutic targets of DHBA, detailing its mechanism of action, summarizing key quantitative data, and providing insights into relevant experimental protocols.

Core Mechanism of Action: A Prodrug Approach

DHBA functions as a prodrug, exhibiting cytotoxicity primarily in cells with high tyrosinase activity, such as melanoma cells.[2] The core mechanism involves its oxidation by tyrosinase into highly reactive ortho-quinone and semiquinone species.[3][4] These reactive intermediates are the primary effectors of DHBA's antitumor activity.

Signaling Pathway of DHBA-Induced Cytotoxicity

The activation and subsequent cytotoxic effects of DHBA can be summarized in the following signaling pathway:

Primary Therapeutic Target: DNA Polymerase

The principal intracellular target of activated DHBA is DNA polymerase.[3][5] The generated quinone species act as inhibitors of this crucial enzyme, leading to a halt in DNA replication and subsequent DNA damage.[3][4] This inhibition is a key event that triggers downstream cellular responses, including cell cycle arrest and apoptosis.

Potential Secondary Target: Ribonucleotide Reductase

While DNA polymerase is the primary confirmed target, studies on structurally related dihydroxybenzene derivatives suggest that ribonucleotide reductase (RNR) could be a potential secondary target.[6] RNR is a critical enzyme for the production of deoxyribonucleotides, the building blocks for DNA synthesis. Inhibition of RNR would further potentiate the disruption of DNA replication initiated by DNA polymerase inhibition. However, direct inhibition of RNR by DHBA itself requires further experimental validation.

Quantitative Data Summary

The cytotoxic and antitumor effects of DHBA have been quantified in various studies. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of 3,4-Dihydroxybenzylamine Hydrobromide

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| S91A | Murine Melanoma | 10 | Not Specified | [7] |

| S91B | Murine Melanoma | 25 | Not Specified | [7] |

| L1210 | Murine Leukemia | 67 | Not Specified | [7] |

| SCC-25 | Human Squamous Cell Carcinoma | 184 | Not Specified | [7] |

| Human SK-MEL-30 | Human Melanoma | 30 | 48 | |

| Human SK-MEL-2 | Human Melanoma | 84 | 48 | |

| Human SK-MEL-3 | Human Melanoma | 90 | 48 | |

| RPMI-7951 | Human Melanoma | 68 | 48 | |

| SK-MELB | Human Melanoma | 122 | 48 |

Table 2: In Vivo Efficacy of this compound in a B16 Melanoma Mouse Model

| Treatment Group | Dosage (mg/kg/day) | Administration Route | Increased Life Span (%) | Reference |

| Dopamine | 400 | Intraperitoneal | 48 | [1] |

| DHBA | 1000 | Intraperitoneal | 70 | [1] |

| DHBA | 200 | Intraperitoneal | 44 | [8] |

| DHBA | 400 | Intraperitoneal | 46 | [8] |

| DHBA | 600 | Intraperitoneal | 70 | [8] |

| DHBA | 800 | Intraperitoneal | 50 | [8] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the therapeutic potential of DHBA.

DNA Polymerase Inhibition Assay

This assay is crucial for directly assessing the inhibitory effect of activated DHBA on its primary target.

Detailed Methodology:

-

Cell Permeabilization: Melanoma cells (e.g., S-91A) are treated with a mild detergent like lysolecithin to make the cell membrane permeable to nucleotides.[3]

-

Reaction Mixture: The permeabilized cells are incubated with a reaction mixture containing:

-

This compound at various concentrations.

-

Mushroom tyrosinase (if the endogenous tyrosinase activity is low or for control experiments).

-

A radiolabeled deoxynucleoside triphosphate (e.g., [³H]dTTP) and the other three unlabeled dNTPs.

-

Magnesium chloride (as a cofactor for DNA polymerase) and a suitable buffer (e.g., Tris-HCl).

-

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Precipitation: The reaction is stopped by the addition of a strong acid like trichloroacetic acid (TCA). The acid-insoluble material, which includes the newly synthesized DNA with the incorporated radiolabel, is then precipitated onto filter paper.

-

Quantification: The amount of incorporated radioactivity on the filter paper is measured using a scintillation counter. A decrease in radioactivity in the presence of DHBA indicates inhibition of DNA polymerase activity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.

References

- 1. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Effects of quinone derivatives, such as 1,4-naphthoquinone, on DNA polymerase inhibition and anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. pubs.acs.org [pubs.acs.org]

In Vitro Studies of 3,4-Dihydroxybenzylamine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxybenzylamine (B7771078) (DHBA), the hydrobromide salt of which is a subject of significant interest in oncological research, is a dopamine (B1211576) analog that exhibits potent cytotoxic effects, particularly against melanoma cell lines. This technical guide provides an in-depth overview of the in vitro studies conducted on 3,4-Dihydroxybenzylamine hydrobromide (DHBA HBr). It consolidates quantitative data on its cytotoxic activity, details the experimental protocols for key assays, and illustrates its mechanism of action through signaling pathway diagrams. The primary mechanism of DHBA's anti-melanoma activity is contingent upon the presence of tyrosinase, an enzyme often abundant in melanoma cells. Tyrosinase oxidizes DHBA into highly reactive intermediates, which subsequently inhibit DNA polymerase, leading to cell death. This targeted activation makes DHBA a compelling candidate for melanoma-specific therapies.

Core Mechanism of Action: Tyrosinase-Dependent Cytotoxicity

The cytotoxic efficacy of 3,4-Dihydroxybenzylamine is intrinsically linked to its bioactivation by the enzyme tyrosinase.[1][2] Unlike many conventional chemotherapeutic agents, DHBA itself is a prodrug that is converted into its active, toxic form within the target cancer cells.

The proposed mechanism involves the following steps:

-

Uptake: DHBA is taken up by melanoma cells.

-

Enzymatic Oxidation: Inside the cell, tyrosinase, a key enzyme in melanin (B1238610) synthesis, catalyzes the oxidation of the catechol moiety of DHBA.[1][2]

-

Formation of Reactive Intermediates: This oxidation generates highly reactive species, such as a semiquinone intermediate and a more stable quinone.[3] These oxidation products are potent alkylating agents.

-

Inhibition of DNA Polymerase: The reactive quinone intermediates irreversibly inhibit DNA polymerase.[3] Studies suggest that this inhibition occurs at or near the template-initiator binding site, thereby preventing DNA replication and leading to cell cycle arrest and subsequent cell death.[3]

The selective toxicity of DHBA towards pigmented melanoma cells is therefore attributed to the higher levels of tyrosinase activity in these cells compared to non-melanoma cells or marginally pigmented melanoma cells.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified across a range of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate significant potency against melanoma cells, while non-melanoma lines are considerably less sensitive.

Table 1: IC50 Values for this compound in Various Cell Lines

| Cell Line | Cell Type | Species | IC50 (µM) | Reference |

| S91A | Melanoma | Murine | 10 | [4][5] |